4-(Aminomethyl)-3-(trifluoromethyl)aniline
Overview
Description
4-(Aminomethyl)-3-(trifluoromethyl)aniline is an organic compound characterized by the presence of an aminomethyl group and a trifluoromethyl group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process involves the use of trifluoromethylating agents under specific reaction conditions to achieve the desired substitution on the aromatic ring.
Industrial Production Methods
Industrial production of 4-(Aminomethyl)-3-(trifluoromethyl)aniline may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups present in the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted aniline derivatives.
Scientific Research Applications
4-(Aminomethyl)-3-(trifluoromethyl)aniline has several scientific research applications:
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Industry: It is used in the production of materials with specific properties, such as increased stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-3-(trifluoromethyl)aniline involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can influence the compound’s binding affinity and selectivity for specific targets, while the aminomethyl group can participate in hydrogen bonding and other interactions. These properties make it a valuable scaffold for designing molecules with desired biological activities .
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)-2-(trifluoromethyl)aniline: This compound has a similar structure but with the trifluoromethyl group in a different position on the aniline ring.
4-(Trifluoromethyl)aniline: Lacks the aminomethyl group, making it less versatile in certain chemical reactions and applications.
Uniqueness
4-(Aminomethyl)-3-(trifluoromethyl)aniline is unique due to the combination of the trifluoromethyl and aminomethyl groups, which confer distinct chemical and biological properties. This combination enhances its utility in various applications, particularly in the design of molecules with improved pharmacokinetic and metabolic profiles .
Properties
IUPAC Name |
4-(aminomethyl)-3-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2/c9-8(10,11)7-3-6(13)2-1-5(7)4-12/h1-3H,4,12-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGJSASELAQLPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C(F)(F)F)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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